Aromatase (CYP19) Inhibitory Activity: 2-(4-Fluorophenyl)benzofuran Derivative vs. Clinical Standard Arimidex
A pyridine benzofuran derivative containing the 2-(4-fluorophenyl)benzofuran core (compound 4a) demonstrated an IC₅₀ of 44 nM for aromatase (CYP19) inhibition, which is a 13.6-fold greater potency compared to the clinical aromatase inhibitor Arimidex (anastrozole), which had an IC₅₀ of 600 nM in the same assay [1]. The study also reported an LC₅₀ >100 µM for the fluorophenyl derivative, compared to Arimidex's LC₅₀ >200 µM [1].
| Evidence Dimension | In vitro aromatase (CYP19) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 44 nM |
| Comparator Or Baseline | Arimidex (anastrozole): IC₅₀ = 600 nM |
| Quantified Difference | 13.6-fold lower IC₅₀ (higher potency) for the 2-(4-fluorophenyl)benzofuran derivative |
| Conditions | Human placental microsome assay |
Why This Matters
This quantifiable potency advantage over a clinically established drug validates the 2-(4-fluorophenyl)benzofuran core as a high-value starting point for developing next-generation aromatase inhibitors.
- [1] Vinh, T. K., et al. (2006). Potent CYP19 (aromatase) 1-[(benzofuran-2-yl)(phenylmethyl)pyridine, -imidazole, and -triazole inhibitors: synthesis and biological evaluation. Journal of Medicinal Chemistry, 49(3), 1016-1022. View Source
